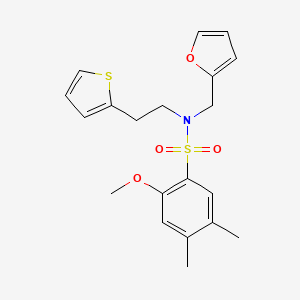

N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Historical Context of Heterocyclic Sulfonamide Development

Sulfonamides first emerged as revolutionary antibacterial agents following the 1932 discovery of Prontosil, a prodrug metabolized to sulfanilamide. Early sulfonamides targeted bacterial folate synthesis by inhibiting dihydropteroate synthase (DHPS), but their structural simplicity limited therapeutic scope. Over decades, chemists introduced heterocyclic modifications to address resistance and expand activity spectra. For instance, the integration of nitrogen-containing heterocycles like piperidine and morpholine in the 1960s–1980s improved membrane permeability and target affinity. By the 2000s, sulfur-containing heterocycles such as thiophene and benzothiazole became prominent, leveraging their electron-rich aromatic systems for π-π interactions with viral proteases and polymerases. The compound under analysis continues this trajectory, utilizing furan and thiophene groups to optimize electronic and steric properties for potential antiviral applications.

Classification Within the Sulfonamide Family

This molecule belongs to the N-alkylated aryl sulfonamide subclass, distinguished by:

- Core structure : A 2-methoxy-4,5-dimethylbenzenesulfonamide backbone.

- Substituents : Dual N-linked heteroaromatic groups (furan-2-ylmethyl and 2-(thiophen-2-yl)ethyl).

Unlike classical antibacterial sulfonamides (e.g., sulfadiazine), which feature unsubstituted para-aminobenzene moieties, this compound’s methoxy and methyl groups introduce steric hindrance that likely reduces off-target binding. The furan and thiophene substituents position it within antiviral and anticancer research lineages, as these heterocycles enhance interactions with hydrophobic enzyme pockets.

Significance in Medicinal Chemistry Research

Heterocyclic sulfonamides have become pivotal in addressing viral pathogens with high mutational rates, including SARS-CoV-2 and HIV. Key advantages of this compound include:

- Dual heterocyclic motifs : The furan’s oxygen atom participates in hydrogen bonding, while the thiophene’s sulfur enables hydrophobic and van der Waals interactions, mimicking natural nucleobases.

- Methoxy and methyl groups : These electron-donating groups stabilize the sulfonamide’s negative charge, enhancing solubility without compromising membrane permeability.

Recent studies demonstrate that analogous structures inhibit viral entry and replication by disrupting host-pathogen protein interactions. For example, sulfonamides bearing bicyclic amines showed IC~50~ values of 18.3–22.0 µM against encephalomyocarditis virus (EMCV), underscoring the pharmacodynamic potential of complex heterocyclic architectures.

Structural Classification and Nomenclature

The IUPAC name systematically encodes the molecule’s architecture:

Parent structure : Benzenesulfonamide

Substituents :

- Position 2: Methoxy (-OCH~3~)

- Positions 4 and 5: Methyl (-CH~3~) groups

- Nitrogen atoms:

- Furan-2-ylmethyl: A furan ring attached via a methylene bridge.

- 2-(Thiophen-2-yl)ethyl: A thiophene ring linked through a two-carbon chain.

| Position | Substituent | Role in Bioactivity |

|---|---|---|

| 2 | Methoxy | Electron donation; solubility |

| 4,5 | Methyl | Steric shielding; lipophilicity |

| N1 | Furan-2-ylmethyl | Hydrogen bonding; π-stacking |

| N2 | 2-(Thiophen-2-yl)ethyl | Hydrophobic interactions; flexibility |

This configuration contrasts with simpler antiviral sulfonamides like saccharin derivatives (IC~50~ = 0.8 µM against SARS-CoV-2), highlighting how branched N-substituents balance potency and pharmacokinetics. The thiophene ethyl chain may enhance conformational flexibility, allowing adaptation to variant viral strains.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S2/c1-15-12-19(24-3)20(13-16(15)2)27(22,23)21(14-17-6-4-10-25-17)9-8-18-7-5-11-26-18/h4-7,10-13H,8-9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIDTJKUHLGLII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a methoxy group, and a thiophenyl moiety. Its IUPAC name reflects these components, indicating the presence of various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The furan and thiophenyl groups are believed to facilitate binding with enzymes or receptors, influencing various biochemical pathways. The sulfonamide group may also enhance binding affinity to target proteins, potentially modulating their function.

Biological Activities

1. Antimicrobial Properties:

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown effectiveness against several bacterial strains, suggesting potential for development as an antibacterial agent.

2. Anticancer Effects:

Preliminary studies have explored the anticancer properties of related sulfonamide compounds. For instance, derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia (MT-4), with IC50 values indicating significant potency .

3. Antiviral Activity:

Certain derivatives have been evaluated for antiviral potential, particularly against HIV and other viral infections. The interaction of the compound with viral enzymes may inhibit replication processes, although specific data on this compound remains limited .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer effects of related compounds, N-(furan-2-ylmethyl)-substituted sulfonamides were tested against MCF-7 cells. Results showed IC50 values ranging from 0.65 to 2.41 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin . Flow cytometry analysis revealed that these compounds induce apoptosis in a dose-dependent manner.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of similar sulfonamides against Gram-positive and Gram-negative bacteria. The compounds exhibited varying degrees of inhibition, with some showing potent activity comparable to conventional antibiotics.

Data Tables

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral potential of compounds similar to N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide. Research indicates that derivatives of this class exhibit activity against various viruses, including hepatitis C and influenza.

Case Study: Hepatitis C Virus Inhibition

In a study published in Molecules, certain derivatives were tested for their inhibitory effects on the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. The compound demonstrated an IC50 value of 3.4 μM, indicating potent antiviral activity compared to standard treatments like ribavirin .

Anticancer Applications

The compound also shows promise in cancer therapy, particularly due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxic Activity Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound was found to have an EC50 value of 12 μM in MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

Future Directions and Research Opportunities

Given the promising results from preliminary studies, further research is warranted to explore:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles before clinical trials.

- Combination Therapies : Evaluating the effectiveness of this compound in combination with existing antiviral or anticancer drugs to enhance therapeutic outcomes.

- Mechanistic Studies : Detailed investigations into the molecular pathways involved in its antiviral and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares core sulfonamide functionality with several analogs but distinguishes itself through its hybrid heterocyclic substituents. Key comparisons include:

Physicochemical Properties

- Lipophilicity (LogP): The target’s methyl and methoxy groups likely increase LogP compared to simpler analogs like ’s compound 1r (LogP ~2.8). This enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .

- Solubility: notes that sulfonamides with bulky substituents (e.g., phenylethynyl in 1r) exhibit moderate solubility in polar aprotic solvents. The target’s dimethyl groups may further reduce solubility compared to monosubstituted derivatives .

Spectral Data Comparison

- 1H NMR: The target’s methoxy group would resonate at δ ~3.8–4.0, while methyl groups at δ ~2.1–2.5. Thiophene and furan protons are expected at δ 6.0–7.5, consistent with analogs in and .

- IR Spectroscopy: Absence of C=O stretches (as in ’s triazoles) would confirm the sulfonamide’s stability, while S=O stretches (~1350 cm⁻¹) are characteristic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.